molecular formula C27H23N3O3S2 B2624974 5-(5-methylfuran-2-yl)-2-{[2-oxo-4-(phenylamino)butyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 719280-84-9

5-(5-methylfuran-2-yl)-2-{[2-oxo-4-(phenylamino)butyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2624974
CAS No.: 719280-84-9
M. Wt: 501.62
InChI Key: AIOOJEYNOPIKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidin-4-one class, characterized by a fused thiophene-pyrimidine core. The structure includes a 5-methylfuran-2-yl group at position 5, a phenyl group at position 3, and a 2-oxo-4-(phenylamino)butylsulfanyl moiety at position 2. These substituents confer unique physicochemical and pharmacological properties. Thienopyrimidinones are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory activities due to their structural resemblance to purine bases, enabling interactions with biological targets .

Properties

IUPAC Name

2-(4-anilino-2-oxobutyl)sulfanyl-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S2/c1-18-12-13-23(33-18)22-17-34-25-24(22)26(32)30(20-10-6-3-7-11-20)27(29-25)35-16-21(31)14-15-28-19-8-4-2-5-9-19/h2-13,17,28H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOOJEYNOPIKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)CCNC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(5-methylfuran-2-yl)-2-{[2-oxo-4-(phenylamino)butyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 719280-84-9) is a thienopyrimidine derivative characterized by a complex molecular structure that suggests potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Molecular Structure and Properties

The molecular formula of the compound is C27H23N3O3S2C_{27}H_{23}N_{3}O_{3}S_{2} with a molecular weight of 501.62 g/mol. The structure features multiple functional groups, including a thienopyrimidine core, which is known for its diverse biological activities.

Key Structural Features

  • Thieno[2,3-d]pyrimidine Core : Common in various bioactive compounds.
  • Aniline Moiety : Suggests potential for hydrogen bonding and interaction with biomolecules.
  • 5-Methylfuran Group : May influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study on similar compounds showed that the presence of an amido or imino side chain at position 3 of the thienopyrimidine ring is essential for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, demonstrating effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Activity Against
4c8E. coli
4e16S. aureus
4g32B. subtilis

These findings suggest that structural modifications in thienopyrimidine derivatives can enhance their antimicrobial efficacy.

Anticancer Activity

Thienopyrimidine compounds have been investigated for their anticancer properties, particularly their ability to inhibit cell proliferation and induce apoptosis in cancer cells. A study highlighted that derivatives of thieno[2,3-d]pyrimidine demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The mechanism of action often involves the inhibition of thymidylate synthase, leading to disrupted DNA synthesis.

Cell LineIC50 (nM)Mechanism of Action
MCF-750Thymidylate synthase inhibition
HeLa40Induction of apoptosis via ROS

The ability to induce reactive oxygen species (ROS) production was noted as a significant mechanism contributing to the cytotoxicity observed in these studies.

Other Pharmacological Activities

In addition to antimicrobial and anticancer activities, the compound may have implications in signaling pathways relevant to various diseases. For instance, research suggests potential interactions with pathways such as TNF-alpha signaling, MAPK signaling, and apoptosis modulation . These interactions could provide further insights into the therapeutic applications of this compound.

Case Studies and Research Findings

Several studies have synthesized and tested various thienopyrimidine derivatives with modifications similar to those found in the target compound. For example:

  • Antimicrobial Studies : A series of N-[5-(2-furanyl)-2-methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl]-carboxamide derivatives were tested for antibacterial activity against multiple strains, showing significant results .
  • Cytotoxicity Assessments : Compounds were evaluated for their cytotoxic effects using hemolytic assays, revealing non-toxic profiles at certain concentrations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications: Thieno[2,3-d]Pyrimidin-4-One vs. Chromeno/Pyrido Derivatives

  • Chromeno[2,3-d]pyrimidin-4-one (e.g., compound 4j ): Core Difference: Replaces the thiophene ring with a chromene (benzopyran) system. Activity: Used in amyloid detection due to fluorescence properties, unlike the target compound’s focus on enzyme or receptor modulation.
  • 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one (e.g., compounds XIII–XV ):
    • Core Difference : Contains a partially saturated pyridine ring.
    • Activity : Exhibits enhanced antimicrobial effects (MIC values < 2 µg/mL against Bacillus subtilis) due to benzothiazole/thiophene substituents.

Substituent Variations in Thieno[2,3-d]Pyrimidin-4-One Derivatives

Compound Name / ID Key Substituents Activity/Properties Reference
Target Compound 5-(5-methylfuran-2-yl), 3-phenyl, 2-{[2-oxo-4-(phenylamino)butyl]sulfanyl} Potential TRPA1 inhibition (patent data ); structural similarity to CK2 inhibitors
ZINC2889473 (ECHEMI data ) 3-allyl, 2-(3,4-dimethylphenyl-oxoethyl)sulfanyl Unknown; likely explored for solubility (logP ~3.2) and synthetic versatility
5-(5-Methylthiophen-2-yl)thieno[2,3-d]pyrimidin-4-one (CAS 851116-03-5 ) 5-(5-methylthiophen-2-yl) Unspecified bioactivity; molecular weight 248.3 g/mol vs. target’s 503.6 g/mol
6-(Benzimidazol-2-yl)-3,5-dimethylthieno[2,3-d]pyrimidin-4-one Benzimidazole at position 6, methyl groups at 3/5 Antimicrobial activity (comparable to streptomycin against E. coli and S. aureus)

Research Findings and Data

Physicochemical Properties

Property Target Compound 5-(5-Methylthiophen-2-yl) Analog 6-Benzoimidazol-2-yl Derivative
Molecular Weight 503.6 g/mol 248.3 g/mol 352.4 g/mol
logP (Predicted) 4.1 2.8 3.6
Water Solubility Low Moderate Low

Q & A

Q. What are the established synthetic routes for this thienopyrimidine derivative?

The compound is typically synthesized via multi-step reactions involving:

  • Functional group incorporation : Sulfanyl linkages are introduced using mercapto intermediates, while the phenylamino butyl side chain is added via nucleophilic substitution or coupling reactions .
  • Key intermediates : Thieno[2,3-d]pyrimidin-4-one scaffolds are prepared first, followed by sequential modifications (e.g., alkylation, oxidation) to attach substituents like the 5-methylfuran-2-yl group .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is commonly used to isolate the final product .

Q. Which characterization techniques are critical for confirming its structure?

  • Spectroscopy :
  • 1H NMR : Assign peaks to distinguish aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and thioether linkages (δ 3.8–4.2 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+) to confirm the molecular formula (e.g., C₃₀H₂₆N₄O₃S₂) .
    • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Q. What structural features govern its biological activity?

  • Core scaffold : The thieno[2,3-d]pyrimidin-4-one ring provides a planar structure for target binding .
  • Substituent roles :
  • The 5-methylfuran-2-yl group enhances lipophilicity and metabolic stability .
  • The phenylamino butyl side chain may facilitate hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up studies?

  • Reaction conditions :
  • Use anhydrous solvents (e.g., DMF or THF) to minimize side reactions .
  • Optimize temperature (e.g., 80–100°C for cyclization steps) to balance reaction rate and byproduct formation .
    • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl substitutions .
    • Example yield data :
StepIntermediateYield (%)
1Thienopyrimidine core72–83%
2Sulfanyl linkage70–85%
3Final product65–75%
Adapted from multi-step synthesis protocols .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Comparative analysis :
  • Overlay experimental 1H NMR data with simulated spectra (e.g., using ChemDraw) to identify discrepancies in peak splitting or integration .
  • Use 2D NMR (COSY, HSQC) to confirm connectivity of ambiguous protons .
    • Replication : Repeat synthesis with isotopic labeling (e.g., 13C) to trace carbon environments in complex regions .

Q. What computational methods predict structure-activity relationships (SAR)?

  • Docking studies : Model interactions between the compound and target proteins (e.g., kinases) using software like AutoDock Vina. Focus on the sulfanyl and phenylamino groups’ roles in binding .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with observed bioactivity (e.g., IC₅₀ values) .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C. Monitor via HPLC to identify hydrolysis-prone regions (e.g., the 2-oxobutyl group) .
  • Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures (>200°C), guiding storage conditions .

Methodological Notes

  • Key references : Synthesis protocols , characterization , and SAR are derived from peer-reviewed studies on analogous thienopyrimidines.
  • Contradictions addressed : Conflicting NMR data are resolved via replication and advanced spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.